
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a fluorobenzylamino group, making it an interesting subject for research due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-ol and 2-fluorobenzylamine.
Reaction Conditions: The reaction between ®-pyrrolidin-3-ol and 2-fluorobenzylamine is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automated Processes: Implementing automated processes for reaction monitoring and control to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorobenzylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Pharmacology: Studied for its interactions with biological targets and potential pharmacological effects.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
(3R,4R)-4-((2-Bromobenzyl)amino)pyrrolidin-3-ol: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.
(3R,4R)-4-((2-Methylbenzyl)amino)pyrrolidin-3-ol: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C11H15FN2O |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
(3R,4R)-4-[(2-fluorophenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15FN2O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7H2/t10-,11-/m1/s1 |
InChIキー |
VSHFYSPQRGYIQX-GHMZBOCLSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2F |
正規SMILES |
C1C(C(CN1)O)NCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13363503.png)
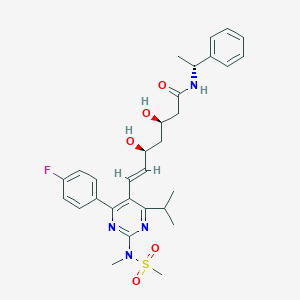

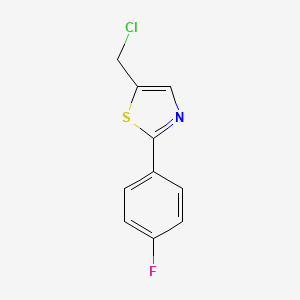
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
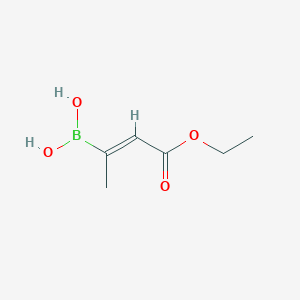

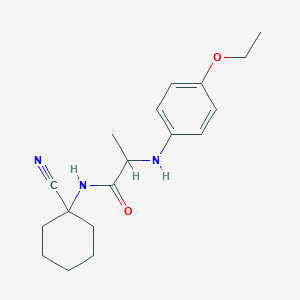
![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)
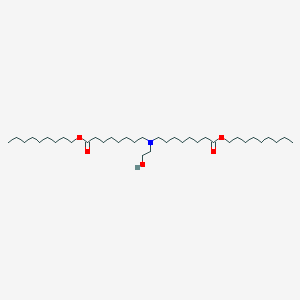
![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363547.png)
![N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)
